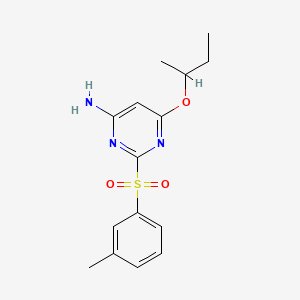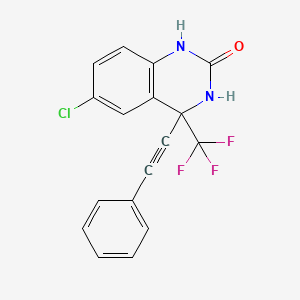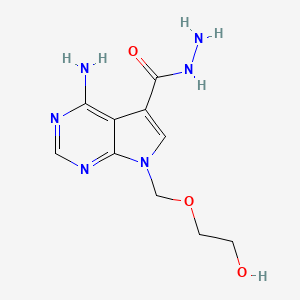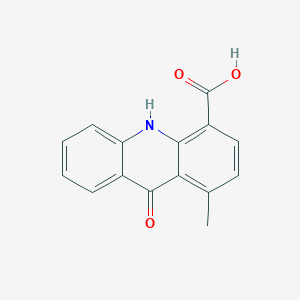
3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy- is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are five-membered rings containing two nitrogen atoms at different positions. This specific compound is known for its diverse pharmacological activities and is used in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy- typically involves the reaction of chalcones with hydrazine hydrate. Chalcones are aromatic ketones that form the backbone of many important biological compounds. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Catalysts may also be used to speed up the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Diphenyl-3-methoxy-4-isopropyl-5-pyrazolone
- 1,2-Diphenyl-3-methoxy-4-butyl-5-pyrazolone
- 1,2-Diphenyl-3-methoxy-4-methyl-5-pyrazolone
Uniqueness
3-Pyrazolin-5-one, 1,2-diphenyl-4-isopropyl-3-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
52213-76-0 |
|---|---|
Formule moléculaire |
C19H20N2O2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
5-methoxy-1,2-diphenyl-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C19H20N2O2/c1-14(2)17-18(22)20(15-10-6-4-7-11-15)21(19(17)23-3)16-12-8-5-9-13-16/h4-14H,1-3H3 |
Clé InChI |
OILJWCNSFRFRGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione](/img/structure/B12920504.png)

![2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]-](/img/structure/B12920510.png)
![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12920518.png)
![11-Methyl-2-phenyltetrahydro-1H-5,8-(epiminomethano)[1,2,4]triazolo[1,2-a]pyridazine-1,3,10(2H)-trione](/img/structure/B12920528.png)
![4-Chloro-2-ethyl-5-[(3-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12920531.png)
![4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid](/img/structure/B12920536.png)
![1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B12920541.png)



